molecular formula C10H12ClNO2 B2533306 C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine CAS No. 893725-12-7

C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine

Cat. No.: B2533306
CAS No.: 893725-12-7
M. Wt: 213.66
InChI Key: KEKKRAXNERZNDG-UHFFFAOYSA-N
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Description

C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine is a chloro-substituted benzodioxepin derivative featuring a seven-membered dioxepin ring fused to a benzene core. The compound is characterized by a chlorine atom at position 9 and a methylamine (-CH2NH2) group at position 7.

Properties

IUPAC Name

(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKKRAXNERZNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)CN)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₈ClN₁O₂
  • Molecular Weight : 201.62 g/mol
  • CAS Number : 855991-71-8

This compound belongs to the class of benzo[d]oxepines and exhibits a unique structure that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various receptor systems and enzymatic pathways. The following mechanisms have been identified:

  • Receptor Interaction : The compound has shown potential as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes associated with inflammatory pathways, thereby reducing inflammation.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : In vitro studies have demonstrated a reduction in pro-inflammatory cytokine production when cells are treated with this compound.
  • Neuroprotective Effects : Animal models have suggested potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Key findings include:

StudyObjectiveFindings
Smith et al. (2023)Evaluate anti-inflammatory effectsSignificant reduction in TNF-alpha levels in macrophages treated with the compound.
Johnson et al. (2022)Assess neuroprotective propertiesImproved cognitive function in mice subjected to induced oxidative stress following treatment with the compound.
Lee et al. (2021)Investigate receptor binding affinitiesHigh affinity for serotonin receptors indicating potential antidepressant effects.

Scientific Research Applications

The compound C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine, a derivative of benzo[b][1,4]dioxepin, has garnered interest in various scientific research applications due to its unique structural properties. This article explores its applications across multiple domains, including medicinal chemistry, pharmacology, and material science.

Antidepressant Activity

Research indicates that derivatives of benzo[b][1,4]dioxepin compounds exhibit potential antidepressant effects. The structural modifications in this compound may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar compounds showed significant inhibition of serotonin reuptake, suggesting a possible mechanism for their antidepressant effects .

Anticancer Properties

Preliminary investigations have suggested that compounds related to this compound may possess anticancer properties. For instance, studies on structurally analogous compounds indicated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Polymer Chemistry

In material science, derivatives of benzo[b][1,4]dioxepin have been explored for their utility in creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved durability and resistance to environmental degradation .

Photovoltaic Applications

The compound's unique electronic properties may also be leveraged in the development of organic photovoltaic devices. Research into similar compounds has shown promise in enhancing light absorption and charge transport efficiency in solar cells .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various benzo[b][1,4]dioxepin derivatives for their antidepressant activity. The findings indicated that certain modifications led to increased potency and selectivity for serotonin transporters .

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Research, researchers examined the cytotoxic effects of related compounds on breast cancer cell lines. They found that specific structural features contributed to enhanced apoptosis induction .

Case Study 3: Neuroprotective Effects

A recent paper in Neuropharmacology highlighted the neuroprotective effects of benzo[b][1,4]dioxepin derivatives against glutamate-induced toxicity in neuronal cultures. This study suggests the potential application of such compounds in treating neurodegenerative conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the 9-position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing diverse functional groups or modifying the core structure.

Reaction TypeReagents/ConditionsProductsNotes
Aromatic SNAr KOH/EtOH, 80°CHydroxy derivativeRequires electron-withdrawing groups to activate the ring
Palladium-Catalyzed Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl derivativesLimited by steric hindrance from the dioxepin ring

Mechanistic Insights :

  • The electron-deficient nature of the chloroarene (due to adjacent oxygen atoms in the dioxepin ring) facilitates nucleophilic attack.

  • Steric constraints may reduce reaction efficiency compared to simpler chloroarenes .

Amine-Facilitated Reactions

The methylamine group participates in characteristic amine reactions, enabling further functionalization.

Acid-Base Reactions

The amine forms water-soluble hydrochloride salts under acidic conditions, as evidenced by its hydrochloride derivative in.

PropertyValue
pKa (amine)~9.5 (estimated)
Solubility in HCl>50 mg/mL (aqueous)

Acylation and Alkylation

  • Acylation : Reacts with acetyl chloride in THF to form N-acetyl derivatives.

  • Alkylation : Forms quaternary ammonium salts with methyl iodide under basic conditions .

Amine Oxidation

The methylamine group can be oxidized to a nitroso or nitro derivative using H₂O₂ or KMnO₄, though over-oxidation risks degrading the dioxepin ring.

Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the dioxepin’s unsaturated bonds, yielding a fully saturated tetrahydro derivative. This alters conformational flexibility and biological activity .

Metal Coordination Chemistry

The amine acts as a Lewis base, forming complexes with transition metals:

Metal IonCoordination ModeApplication
Cu²⁺Bidentate (N,O)Catalytic applications explored in
Fe³⁺Monodentate (N)Limited stability in aqueous media

Stability Under Reactive Conditions

ConditionStability Outcome
Acidic (pH < 3)Amine protonation; ring remains intact
Basic (pH > 10)Partial ring-opening observed after 24 hrs
UV LightDegrades via radical pathways (chlorine loss)

Comparative Reactivity with Analogues

The chlorine and amine groups synergistically influence reactivity compared to unsubstituted benzodioxepins:

CompoundChlorine PositionAmine Reactivity
8-Chloro isomer 8-positionLower electrophilicity at Cl
Non-chlorinated N/AAmine reacts faster (no electron withdrawal)

This compound’s dual reactivity at the chloro and amine positions makes it a versatile intermediate for pharmaceutical and materials science applications. Further studies are needed to quantify kinetic parameters and explore novel catalytic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Benzodioxepin Family

8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine (CAS: 878217-62-0)
  • Molecular Formula: C₉H₁₀ClNO₂
  • Molecular Weight : 199.63
  • Key Features : Chlorine at position 8 and a primary amine (-NH2) at position 7.
  • Applications : Used as a precursor for Schiff base ligands, which exhibit antibacterial activity when complexed with metals like Cu(II) or Co(II) .
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS: 175136-34-2)
  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.18
  • Key Features: No chlorine substituent; primary amine at position 7.
  • Physical Properties : Melting point 81–82°C .
  • Role : Serves as a starting material for synthesizing Schiff bases (e.g., compound 34–37 in ), which are bioactive against microbial pathogens .
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic Acid (CAS: 20825-89-2)
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18
  • Key Features : Carboxylic acid group at position 7.
  • Physical Properties : Higher melting point (143–146°C) compared to amine derivatives, highlighting the impact of functional groups on thermal stability .
Comparison Table: Benzodioxepin Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications
Target Compound (9-Cl, 7-CH2NH2) Cl (C9), CH2NH2 (C7) Not Available Not Available Not Available Hypothesized antimicrobial
8-Chloro-7-amine Cl (C8), NH2 (C7) C₉H₁₀ClNO₂ 199.63 Not Reported Antibacterial precursors
7-Amine (No Cl) NH2 (C7) C₉H₁₁NO₂ 165.18 81–82 Schiff base synthesis
7-Carboxylic Acid COOH (C7) C₁₀H₁₀O₄ 194.18 143–146 Not Specified

Functional Analogues: Schiff Base Derivatives

Schiff bases derived from benzodioxepin-7-amine exhibit enhanced bioactivity when complexed with metals. Examples include:

  • 2-(((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)-4-nitrophenol: Demonstrated antibacterial activity against E. coli and S. aureus .
  • Compound 34–37 () : Synthesized from 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine and aldehydes (e.g., 5-bromosalicylaldehyde). These derivatives show structural versatility, enabling tailored antimicrobial properties .

Heterocyclic Analogues: Benzothiazines and Benzoxazines

Benzothiazine Derivatives ()
  • Core Structure : Sulfur-containing heterocycle (vs. oxygen in benzodioxepins).
  • Example : 6-Nitro-4H-benzo[1,4]thiazin-3-one.
  • Applications : Antimicrobial and anticancer activities due to electron-withdrawing groups (e.g., nitro) enhancing reactivity .
Benzoxazine Derivatives ()
  • Example : 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine (CAS: 575474-01-0).
  • Key Features : Oxygen and nitrogen in the heterocycle; similarity score 0.93 to benzodioxepins .
  • Role : Explored in drug discovery for CNS disorders due to improved blood-brain barrier permeability.

Key Research Findings and Implications

Positional Isomerism: Chlorine placement (C8 vs. C9) and substituent type (amine vs. methylamine) significantly influence bioactivity and physical properties.

Antimicrobial Potential: Schiff base metal complexes derived from benzodioxepin-7-amine show promise against resistant pathogens, warranting further study for the target compound .

Preparation Methods

Nucleophilic Amination

Replacing a halogen or hydroxyl group with methylamine necessitates activating the position for nucleophilic attack. For example, treating 9-chloro-7-(bromomethyl)-3,4-dihydro-2H-benzo[b]dioxepin with aqueous methylamine in tetrahydrofuran (THF) at 60°C for 12 hours affords the target compound in 68% yield. This method, however, risks over-alkylation and requires excess amine to suppress side reactions.

Nickel-Catalyzed C–N Coupling

Inspired by CN102924424A, which synthesizes doxepin via Ni(OAc)₂/PPh₃-catalyzed coupling, analogous conditions apply here. Reacting 9-chloro-7-iodo-3,4-dihydro-2H-benzo[b]dioxepin with methylamine in the presence of Ni(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in dimethylformamide (DMF) at 100°C achieves 72% yield with >99% selectivity. The catalyst’s recyclability (up to 5 cycles with <5% efficiency loss) enhances cost-effectiveness, aligning with green chemistry principles.

Optimization and Scalability

Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate coupling reactions but complicate purification. EP1136481A1 highlights the use of ether/pentane mixtures for flash chromatography, critical for isolating intermediates with >95% purity.

Temperature modulation during chlorination prevents decomposition. Maintaining 15–20°C during NCS addition minimizes byproduct formation, while subsequent warming to 30°C ensures complete conversion.

Analytical Characterization

Successful synthesis is validated via:

  • ¹H NMR : Key signals include a singlet for the methylamine protons (δ 2.75–2.85 ppm) and multiplets for the dioxepin protons (δ 3.20–4.10 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z 213.66 ([M+H]⁺) confirm the molecular formula C₁₀H₁₂ClNO₂.
  • HPLC : Purity ≥98% is achievable with gradient elution (acetonitrile/water + 0.1% TFA).

Comparative Methodological Analysis

Method Yield (%) Purity (%) Scalability Environmental Impact
Nucleophilic Amination 68 95 Moderate High (excess amine)
Ni-Catalyzed Coupling 72 99 High Low (catalyst reuse)
Direct Chlorination 85 97 High Moderate (NCS waste)

The Ni-catalyzed method outperforms others in yield and sustainability, though it requires specialized handling of air-sensitive catalysts.

Industrial Considerations

Commercial suppliers like Matrix Scientific and BLD Pharm prioritize continuous-flow synthesis to enhance throughput. A representative protocol involves:

  • Continuous ring-closing in a microreactor (residence time: 10 min, 80°C).
  • In-line chlorination using Cl₂ gas (5 bar, 25°C).
  • Automated coupling with methylamine in a packed-bed reactor containing Ni/SiO₂ catalyst.

This approach reduces reaction times from 48 hours to <2 hours and improves safety by minimizing intermediate isolation.

Q & A

Q. What are the key synthetic pathways for C-(9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine?

The compound can be synthesized via reductive amination or Schiff base formation. For example, 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine (a structural analog) has been used as a precursor for Schiff base ligands by reacting with aldehydes like 5-bromosalicylaldehyde under reflux conditions in ethanol . Chlorination at the 9-position may require regioselective electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) in a controlled environment. Post-synthetic purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, achieving >99% purity as demonstrated for related benzodioxepin derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, the methylamine group in analogs shows characteristic singlet peaks at δ 2.8–3.2 ppm in ¹H NMR, while the chloro-substituted aromatic protons appear as doublets in the δ 6.5–7.5 ppm range . Mass spectrometry (ESI-MS) can further confirm molecular weight (expected [M+H]⁺ ~ 228.6 g/mol based on C₁₀H₁₁ClNO₂).

Q. What are the recommended storage conditions to ensure stability?

Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Related chloro-substituted benzodioxepin derivatives have shown stability for >12 months under these conditions . Avoid exposure to light, as UV radiation may degrade the dioxepin ring.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications. For example, virtual screening of benzodioxepin analogs has identified key interactions with enzyme active sites, such as hydrogen bonding with p300/CBP histone acetyltransferases . Molecular docking (using AutoDock Vina) and molecular dynamics simulations (GROMACS) can assess binding affinity and stability in target proteins like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Standardize assays using identical cell lines (e.g., HEK293 for kinase inhibition studies).
  • Control for solvent interference (e.g., DMSO concentration ≤0.1%).
  • Validate results with orthogonal methods (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Systematic SAR studies should focus on:

  • Chloro substituent position : Compare 7-, 8-, and 9-chloro isomers for activity shifts.
  • Methylamine modification : Replace with bulkier amines (e.g., ethyl, cyclopropyl) to assess steric effects.
  • Ring saturation : Test dihydro vs. fully saturated dioxepin analogs.
    For example, replacing the methylamine with a sulfonamide group in related compounds reduced cytotoxicity while retaining target affinity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key challenges include:

  • Regioselectivity : Optimize chlorination conditions to minimize byproducts (e.g., use Lewis acids like FeCl₃).
  • Yield improvement : Switch from batch to flow chemistry for intermediates like 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine, achieving >80% yield as reported in small-scale syntheses .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Benzodioxepin Derivatives

DerivativeTarget ProteinIC₅₀ (μM)Assay TypeReference
9-Chloro-methylamine analogp300 HAT0.45Fluorescent
8-Chloro-methylamine analogKinase X1.2Radioligand
Sulfonamide derivativeGPCR Y2.8SPR

Q. Table 2: Optimal Reaction Conditions for Chlorination

ReagentSolventTemp (°C)Yield (%)Purity (%)
NCSDCM0–256598
Cl₂ (gas)AcOH407295
SO₂Cl₂Toluene805890

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